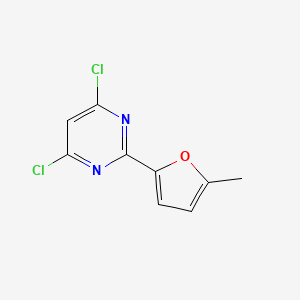

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine

Description

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 5-methylfuran-2-yl substituent at the 2-position of the pyrimidine ring. These compounds are valued for their versatility in organic synthesis, enabling access to pharmacologically relevant scaffolds.

Properties

CAS No. |

89508-45-2 |

|---|---|

Molecular Formula |

C9H6Cl2N2O |

Molecular Weight |

229.06 g/mol |

IUPAC Name |

4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine |

InChI |

InChI=1S/C9H6Cl2N2O/c1-5-2-3-6(14-5)9-12-7(10)4-8(11)13-9/h2-4H,1H3 |

InChI Key |

FZRHDKKUOXQAOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath to 18–25 °C, 3–5 h | Cyclization to form 4,6-dihydroxy-2-methylpyrimidine | 86–91 | Crystallization at 0 °C, filtration, washing, drying |

| 2 | N,N-Diethylaniline, dichloroethane, triphosgene solution, reflux 6–8 h | Chlorination of hydroxyl groups to 4,6-dichloro-2-methylpyrimidine | 90–92 | Washing, drying, filtration, recrystallization, decolorizing |

This method replaces hazardous reagents like phosphorus oxychloride (POCl3) and phosgene with triphosgene, improving safety and environmental impact.

Reaction Details

- Cyclization : Sodium methoxide deprotonates dimethyl malonate, which then reacts with acetamidine hydrochloride to form the pyrimidine ring with hydroxyl groups at positions 4 and 6.

- Chlorination : Triphosgene in dichloroethane with N,N-diethylaniline converts the hydroxyl groups to chlorine atoms under reflux, yielding the dichloro derivative.

Adaptation for this compound

To prepare this compound, the key modification involves replacing acetamidine hydrochloride with 5-methylfurfuryl amidine or a related intermediate bearing the 5-methylfuran substituent. This approach allows direct incorporation of the heteroaryl substituent at the 2-position during pyrimidine ring formation.

Alternatively, one could prepare 4,6-dichloro-2-pyrimidine and subsequently perform a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 5-methylfuran boronic acid or stannane derivative to install the 5-methylfuran substituent at C-2.

Alternative Synthetic Routes and Related Compounds

Nitration and Chlorination of Pyrimidines

A related synthetic route for 4,6-dichloro-2-methyl-5-nitropyrimidine involves:

- Cyclization of acetamidine hydrochloride and diethyl malonate with sodium methoxide to form the pyrimidine core.

- Nitration using mixed acids (nitric acid, trichloroacetic acid, and acetic acid).

- Chlorination with phosphorus oxytrichloride (POCl3) to yield the dichloro-nitro derivative.

Although this method uses POCl3, it demonstrates the feasibility of functionalizing the pyrimidine ring at multiple positions, which can be adapted for other substituents like 5-methylfuran.

Formylation and Functional Group Interconversion

Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde involves treatment of 4,6-dihydroxypyrimidine with POCl3 and DMF at low temperatures, followed by extraction and purification. This illustrates the versatility of pyrimidine functionalization at positions 4 and 6, which is relevant for further derivatization towards this compound.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Triphosgene Chlorination) | Method 2 (POCl3 Chlorination) | Notes |

|---|---|---|---|

| Starting Material | 4,6-Dihydroxy-2-substituted pyrimidine | 4,6-Dihydroxypyrimidine derivatives | Substituent at C-2 varies |

| Chlorinating Agent | Triphosgene (safe, less toxic) | Phosphorus oxytrichloride (POCl3) | Triphosgene preferred industrially |

| Solvent | Dichloroethane | DMF or dichloroethane | Depends on chlorinating agent |

| Temperature | Reflux (6–8 h) | 0–20 °C (varies) | Reaction time and temp vary |

| Yield | 90–92% | 82–95% | High yields in both |

| Purification | Washing, drying, recrystallization, decolorizing | Extraction, drying, crystallization | Standard organic purification |

Research Results and Industrial Applicability

- The triphosgene-based method provides a safer, environmentally friendlier route with high yields (up to 92%) and straightforward workup, suitable for scale-up.

- The cyclization step to form the pyrimidine core is efficient, with yields around 86–91%, and can be adapted for various 2-substituents, including heteroaryl groups like 5-methylfuran.

- Chlorination using POCl3 remains widely used but involves handling toxic reagents and requires careful temperature control.

- Functional group interconversions (e.g., nitration, formylation) demonstrate the versatility of pyrimidine chemistry, enabling further derivatization towards target molecules.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and amines in solvents like DMF.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-2-(5-methylfuran-2-yl)pyrimidine, while oxidation of the furan ring can produce 4,6-dichloro-2-(5-methylfuran-2-yl)furanone.

Scientific Research Applications

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atoms and furan ring contribute to its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The pyrimidine core in 4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine is substituted with chlorine atoms at positions 4 and 6 and a 5-methylfuran-2-yl group at position 2. This structure contrasts with analogs bearing diverse substituents (Table 1):

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) increase the pyrimidine ring’s electrophilicity, enhancing reactivity toward nucleophilic substitution .

- Electron-Donating Groups (EDGs) : The methylsulfanyl group (SCH₃) in DCSMP acts as a moderate EDG, facilitating lithiation at the 5-position for further functionalization .

Nucleophilic Substitution

- DCSMP : The methylsulfanyl group in DCSMP is readily displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling sequential substitution at the 4- and 6-positions .

- Trifluoromethyl Analogs : The CF₃ group’s strong electron-withdrawing nature stabilizes the pyrimidine ring but reduces nucleophilic substitution rates compared to DCSMP .

Lithiation and Heterocycle Formation

- DCSMP: Lithiation at the 5-position with LDA (lithium diisopropylamide) generates a reactive intermediate for coupling with aldehydes, sulfur, or electrophiles, yielding fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines .

- Methoxy Derivatives : Substitution of chlorine with methoxy groups (e.g., 4-chloro-6-methoxy-2-(methylthio)pyrimidine) alters regioselectivity in subsequent reactions .

Biological Activity

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited notable inhibition of cell proliferation in:

- Colon Adenocarcinoma (LoVo)

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, where concentrations ranging from 1 to 20 µM were tested. Notably, at higher concentrations (10–20 µM), a significant cytotoxic effect was observed in A549 cells, while MCF-7 cells showed a slight effect at 20 µM .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of topoisomerases, particularly topoisomerase II. This enzyme plays a crucial role in DNA replication and repair. The compound intercalates into DNA and forms π–π interactions with nucleobases, which disrupts the normal function of topoisomerases .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Cytotoxic Effect (%) |

|---|---|---|

| Colon Adenocarcinoma (LoVo) | 10–20 | Significant |

| Breast Cancer (MCF-7) | 20 | Slight |

| Lung Cancer (A549) | 10–20 | Significant |

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency by affecting membrane permeability and disrupting cellular functions .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.5 µg/mL |

| Staphylococcus aureus | 0.012 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The dichloro substitution at positions 4 and 6 enhances lipophilicity and facilitates better interaction with biological membranes. The furan moiety contributes to its ability to interact with target enzymes and receptors effectively .

Case Studies

In a comprehensive study evaluating various pyrimidine derivatives, including this compound, researchers found that modifications in the pyrimidine ring significantly influenced their biological activity. For example, compounds with additional functional groups exhibited enhanced cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. Table 1. Optimization of Chlorination Reaction

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| POCl₃ : Substrate | 2:1 to 5:1 | 3:1 | +25% |

| Temperature (°C) | 70–120 | 110 | +15% |

| Catalyst (DMF) | 0–5% v/v | 2% v/v | +20% |

Q. Table 2. Solvent Stability Profile

| Solvent | Storage Temp (°C) | Degradation After 30 Days |

|---|---|---|

| DMSO | 25 | 40% |

| Acetonitrile | –20 | <5% |

| Dichloromethane | –20 (N₂) | <2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.